Cas no 732224-35-0 ((4-fluoro-3-iodophenyl)methanamine)

(4-fluoro-3-iodophenyl)methanamine is a versatile organic intermediate with significant applications in pharmaceutical synthesis. This compound exhibits high purity and stability, enabling efficient transformations. Its unique fluorine and iodine substituents contribute to its distinctive reactivity, making it a valuable tool for the synthesis of bioactive molecules.
(4-fluoro-3-iodophenyl)methanamine structure
732224-35-0 structure
Product Name:(4-fluoro-3-iodophenyl)methanamine
CAS No:732224-35-0
MF:C7H7FIN
MW:251.040057420731
CID:4161830
PubChem ID:9992329
Update Time:2025-10-16

(4-fluoro-3-iodophenyl)methanamine Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanamine, 4-fluoro-3-iodo-
    • (4-fluoro-3-iodophenyl)methanamine
    • 4-fluoro-3-iodobenzylamine
    • 732224-35-0
    • SCHEMBL8191597
    • EN300-184157
    • Inchi: 1S/C7H7FIN/c8-6-2-1-5(4-10)3-7(6)9/h1-3H,4,10H2
    • InChI Key: GEESFURQMNZQQV-UHFFFAOYSA-N
    • SMILES: C1(CN)=CC=C(F)C(I)=C1

Computed Properties

  • Exact Mass: 250.96072Da
  • Monoisotopic Mass: 250.96072Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 26Ų

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Additional information on (4-fluoro-3-iodophenyl)methanamine

Introduction to (4-Fluoro-3-iodophenyl)methanamine (CAS No. 732224-35-0)

(4-Fluoro-3-iodophenyl)methanamine (CAS No. 732224-35-0) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique fluorine and iodine substituents, offers a range of potential applications in drug discovery and development. This introduction aims to provide a comprehensive overview of the chemical properties, synthesis methods, and recent research advancements related to (4-fluoro-3-iodophenyl)methanamine.

Chemical Structure and Properties: The molecular formula of (4-fluoro-3-iodophenyl)methanamine is C8H7F1I1N1, with a molecular weight of approximately 218.05 g/mol. The compound features a benzene ring substituted with a fluorine atom at the 4-position and an iodine atom at the 3-position, along with an amino group attached to the methyl group. These functional groups contribute to the compound's unique chemical properties, such as its solubility in organic solvents and its reactivity in various chemical reactions.

Synthesis Methods: The synthesis of (4-fluoro-3-iodophenyl)methanamine can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 4-fluoro-3-iodobenzyl chloride with ammonia or an amine derivative under appropriate conditions. Another approach involves the reduction of 4-fluoro-3-iodobenzonitrile using hydrogen gas in the presence of a suitable catalyst, followed by hydrolysis to form the desired amine. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthesis methods, such as using microwave-assisted reactions or catalytic systems that minimize waste and energy consumption.

Biological Activity: The biological activity of (4-fluoro-3-iodophenyl)methanamine has been a subject of extensive research due to its potential as a lead compound in drug discovery. Studies have shown that this compound exhibits significant activity against various biological targets, including enzymes, receptors, and ion channels. For instance, it has been reported to act as a potent inhibitor of specific enzymes involved in metabolic pathways, making it a promising candidate for the treatment of metabolic disorders. Additionally, preliminary studies suggest that (4-fluoro-3-iodophenyl)methanamine may have neuroprotective properties, which could be beneficial in the treatment of neurodegenerative diseases.

Clinical Applications: While still in the early stages of development, (4-fluoro-3-iodophenyl)methanamine shows promise as a therapeutic agent for several medical conditions. Preclinical studies have demonstrated its efficacy in animal models of metabolic disorders and neurodegenerative diseases. These findings have paved the way for further clinical trials to evaluate its safety and efficacy in human subjects. Researchers are particularly interested in exploring its potential as a treatment for conditions such as diabetes, Alzheimer's disease, and Parkinson's disease.

Toxicity and Safety: Understanding the toxicity and safety profile of (4-fluoro-3-iodophenyl)methanamine is crucial for its successful development as a pharmaceutical product. Initial toxicity studies have indicated that the compound is generally well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, further investigations are necessary to fully assess its long-term safety and potential side effects. Ongoing research is focused on optimizing the compound's pharmacokinetic properties to enhance its therapeutic index while minimizing any potential risks.

Current Research Trends: strong> The field of medicinal chemistry is rapidly evolving, and recent advancements have shed new light on the potential applications of < strong>(4-fluoro-3-iodophenyl)methanamine strong>. One area of particular interest is the use of this compound as a building block for more complex molecules with enhanced biological activity. For example, researchers are exploring the synthesis of derivatives that incorporate additional functional groups or modifications to improve their pharmacological properties. Additionally, computational methods such as molecular docking and virtual screening are being employed to identify novel targets for these compounds.

< strong >Conclusion: strong >In summary, strong>(4-fluoro-3-iodophenyl)methanamine strong > (CAS No. 732224-35-0) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activity make it an attractive candidate for further development as a therapeutic agent. Ongoing research efforts are focused on optimizing its properties and exploring new avenues for its use in treating various medical conditions. As our understanding of this compound continues to grow, it is likely to play an increasingly important role in advancing healthcare solutions. p > article > response >

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